molecular formula C9H14N2O B1406011 (3-Propoxypyridin-4-yl)methanamine CAS No. 1520425-14-2

(3-Propoxypyridin-4-yl)methanamine

Cat. No.: B1406011
CAS No.: 1520425-14-2
M. Wt: 166.22 g/mol
InChI Key: WPATZDDMONWLGN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “(3-Propoxypyridin-4-yl)methanamine” is not explicitly mentioned in the search results .

Scientific Research Applications

Anticonvulsant Potential

Research has shown that Schiff bases of 3-aminomethyl pyridine, a category to which (3-Propoxypyridin-4-yl)methanamine belongs, have been synthesized and evaluated for anticonvulsant activity. These compounds have demonstrated significant potential in protecting against seizures, with some showing remarkable protection over clinically used drugs (Pandey & Srivastava, 2011).

Cellular Imaging and Photocytotoxicity

Iron(III) complexes with components like this compound have been synthesized and examined for their photocytotoxic properties. These complexes display significant photocytotoxicity under red light and are used in cellular imaging and cancer treatment (Basu et al., 2014).

Catalytic Applications

Compounds derived from this compound have been used to create unsymmetrical NCN′ and PCN pincer palladacycles. These have been characterized and have shown good activity and selectivity in catalytic applications, maintaining the Pd(II) state (Roffe et al., 2016).

Detection of Metal Ions

Certain derivatives of this compound have been shown to effectively and selectively detect Hg and Ni ions, offering potential for metal ion detection applications (Aggrwal et al., 2021).

Photochemistry in Biological Systems

Studies on the photochemistry of complexes involving this compound derivatives have shown enhanced rates of electron transfer to oxygen, yielding superoxide radical anion and complexes in the Fe(III) redox state. These findings are significant for understanding ligand oxidation in biological systems (Draksharapu et al., 2012).

Properties

IUPAC Name

(3-propoxypyridin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-2-5-12-9-7-11-4-3-8(9)6-10/h3-4,7H,2,5-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPATZDDMONWLGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CN=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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